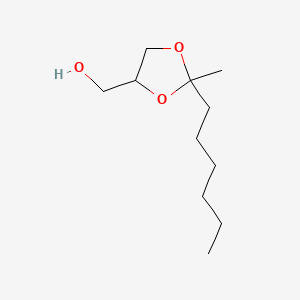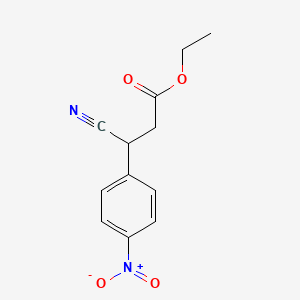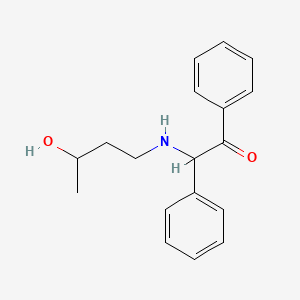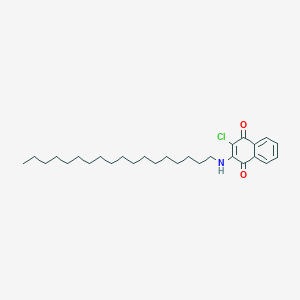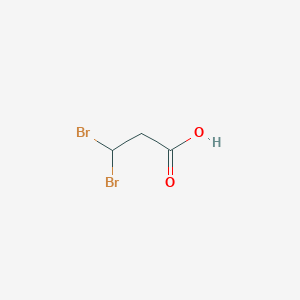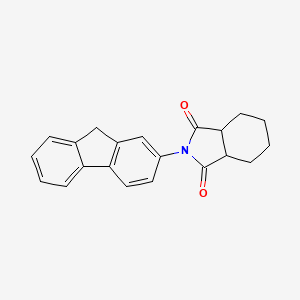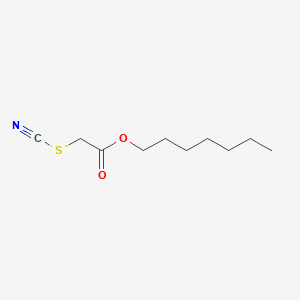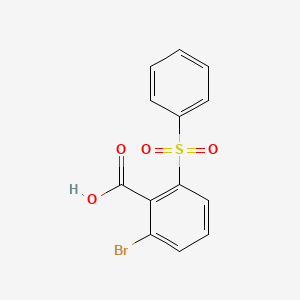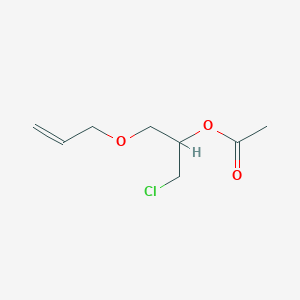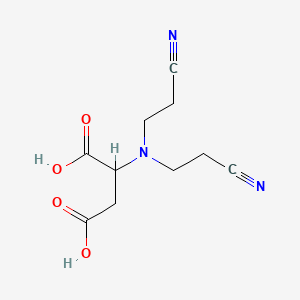
n,n-Bis(2-cyanoethyl)aspartic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n,n-Bis(2-cyanoethyl)aspartic acid: is a chemical compound with the molecular formula C10H13N3O4 and a molecular weight of 239.23 g/mol It is derived from aspartic acid and features two cyanoethyl groups attached to the nitrogen atoms of the aspartic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of n,n-Bis(2-cyanoethyl)aspartic acid typically involves the reaction of aspartic acid with acrylonitrile. The reaction is carried out under controlled conditions to ensure the selective cyanoethylation of the amino groups on the aspartic acid . The process involves the use of a catalyst, such as yttrium nitrate, to promote the cyanoethylation reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Analyse Chemischer Reaktionen
Types of Reactions: n,n-Bis(2-cyanoethyl)aspartic acid undergoes various chemical reactions, including:
Substitution Reactions: The cyanoethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions:
Acrylonitrile: Used in the initial cyanoethylation reaction.
Yttrium Nitrate: Acts as a catalyst for the cyanoethylation process.
Oxidizing and Reducing Agents: Various agents can be used to induce oxidation or reduction reactions.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of cyanoethylated derivatives .
Wissenschaftliche Forschungsanwendungen
n,n-Bis(2-cyanoethyl)aspartic acid has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of n,n-Bis(2-cyanoethyl)aspartic acid involves its interaction with specific molecular targets and pathways. The cyanoethyl groups can participate in various chemical reactions, leading to the formation of new compounds with distinct properties. The compound’s effects are mediated through its ability to undergo nucleophilic substitution, oxidation, and reduction reactions .
Vergleich Mit ähnlichen Verbindungen
- Benzyl bis(2-cyanoethyl)carbamate
- (2S)-2-[bis(2-amino-2-oxoethyl)amino]butanedioic acid
- Phosphoramidous acid, N,N-bis(1-methylethyl)-, butyl 2-cyanoethyl ester .
Uniqueness: n,n-Bis(2-cyanoethyl)aspartic acid is unique due to its specific structure, which includes two cyanoethyl groups attached to the nitrogen atoms of aspartic acid. This structural feature imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
6328-90-1 |
|---|---|
Molekularformel |
C10H13N3O4 |
Molekulargewicht |
239.23 g/mol |
IUPAC-Name |
2-[bis(2-cyanoethyl)amino]butanedioic acid |
InChI |
InChI=1S/C10H13N3O4/c11-3-1-5-13(6-2-4-12)8(10(16)17)7-9(14)15/h8H,1-2,5-7H2,(H,14,15)(H,16,17) |
InChI-Schlüssel |
GNVTYGNEZLLRIK-UHFFFAOYSA-N |
Kanonische SMILES |
C(CN(CCC#N)C(CC(=O)O)C(=O)O)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4(3H)-Quinazolinone, 3-[[(4-chlorophenyl)methylene]amino]-2-methyl-](/img/structure/B14740629.png)
![N-[[(E)-3-(2-Furyl)prop-2-enoyl]carbamoyl]piperidine-1-carboxamide](/img/structure/B14740650.png)
![1-(Furan-2-ylmethyl)-4-[hydroxy-(4-methylphenyl)methylidene]-5-thiophen-2-ylpyrrolidine-2,3-dione](/img/structure/B14740652.png)
![Propan-2-yl 2-[3-[(5-nitrofuran-2-yl)methylideneamino]-2,5-dioxoimidazolidin-1-yl]acetate](/img/structure/B14740653.png)
